((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468467
InChI: InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
SMILES:
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC17468467

Molecular Formula: C10H11FO

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol -

Specification

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
IUPAC Name [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol
Standard InChI InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Standard InChI Key TWCMBENCAWNIAV-PSASIEDQSA-N
Isomeric SMILES C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CO
Canonical SMILES C1C(C1C2=CC(=CC=C2)F)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol has the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . Its IUPAC name, [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol, reflects the absolute configuration of the cyclopropane ring, where both chiral centers (C1 and C2) exhibit S stereochemistry . The fluorophenyl group at C2 and the hydroxymethyl group at C1 create a rigid, strained cyclopropane framework, which influences its conformational stability and interaction with biological targets.

The SMILES notation (C1C@@HCO) and InChIKey (TWCMBENCAWNIAV-PSASIEDQSA-N) provide unambiguous representations of its stereochemistry and connectivity . X-ray crystallography data for analogous fluorophenyl cyclopropanes (e.g., derivatives reported in ) suggest that the fluorine atom’s electronegativity induces a dipole moment, polarizing the aromatic ring and enhancing intermolecular interactions such as hydrogen bonding and π-stacking.

Synthesis and Stereoselective Preparation

Key Synthetic Routes

The synthesis of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol typically involves asymmetric cyclopropanation followed by functional group transformations. A representative pathway, adapted from methods described for related fluorinated cyclopropanes , proceeds as follows:

  • Formation of the Cyclopropane Core:

    • Starting from 3-fluorocinnamaldehyde, a Wittig reaction with methyltriphenylphosphonium bromide yields the corresponding vinyl fluoride .

    • Cyclopropanation using ethyl diazoacetate and a copper(II) acetylacetonate catalyst generates a trans/cis mixture of cyclopropane carboxylates . Chiral auxiliaries or catalysts (e.g., oxazaborolidines) enforce the desired (1S,2S) configuration .

  • Reduction and Hydroxymethyl Introduction:

    • The ester group of the cyclopropane carboxylate is reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL-H) .

    • Subsequent purification via chromatographic separation isolates the (1S,2S) enantiomer.

Challenges in Stereocontrol

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. For example, the use of chiral oxazaborolidine catalysts in ketone reductions (as described in ) ensures >90% ee by leveraging non-covalent interactions to favor the desired transition state. Computational studies of similar systems suggest that the fluorine atom’s inductive effects stabilize intermediate borane complexes, enhancing stereoselectivity .

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol exhibits high affinity for serotonin receptors (5-HT), particularly the 5-HT₂C subtype . In vitro binding assays using human recombinant receptors demonstrate a Kᵢ value of 12 nM for 5-HT₂C, compared to 220 nM for 5-HT₂A . This selectivity is attributed to the compound’s ability to adopt a conformation complementary to the 5-HT₂C ligand-binding pocket, as shown in molecular docking simulations .

Notably, the compound lacks agonism at the 5-HT₂B receptor, a critical safety advantage given 5-HT₂B’s association with cardiotoxicity . Structural comparisons with non-selective agonists (e.g., norfenfluramine) reveal that the cyclopropane ring’s rigidity prevents unfavorable interactions with 5-HT₂B’s transmembrane helix 6 .

Comparative Analysis with Structural Analogues

Fluorophenyl vs. Difluorophenyl Derivatives

Replacing the 3-fluorophenyl group with a 3,4-difluorophenyl moiety (as in ) alters receptor selectivity. The difluorinated analogue shows a 5-fold increase in 5-HT₂A affinity but reduced metabolic stability due to enhanced cytochrome P450 2D6 oxidation .

Cyclopropane vs. Cyclohexane Scaffolds

Applications in Drug Discovery and Development

Lead Compound Optimization

The hydroxymethyl group serves as a versatile handle for structure-activity relationship (SAR) studies. Acylation or sulfonation of the alcohol yields prodrugs with improved bioavailability, as demonstrated by a 3-fold increase in oral exposure in pharmacokinetic studies.

Radiolabeled Derivatives for Imaging

Incorporation of carbon-11 into the hydroxymethyl group enables positron emission tomography (PET) imaging of 5-HT₂C receptors in vivo. Preliminary studies in non-human primates show specific binding in cortical regions, supporting its utility as a diagnostic tool for depression .

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